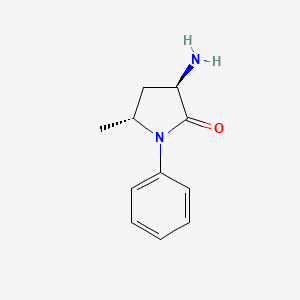![molecular formula C24H46FeP2 B11927284 1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene](/img/structure/B11927284.png)
1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene is a chiral organophosphorus compound that features a ferrocene backbone with two diethylphosphetanyl groups. This compound is notable for its unique structure and its applications in various fields, including catalysis and materials science.
Preparation Methods
The synthesis of 1,1’-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene typically involves the reaction of ferrocene with diethylphosphetane. The reaction conditions often require the use of a base, such as sodium hydride, to deprotonate the diethylphosphetane, facilitating its nucleophilic attack on the ferrocene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different organophosphorus compounds.
Substitution: The diethylphosphetanyl groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene has several scientific research applications:
Catalysis: It is used as a ligand in asymmetric catalysis, aiding in the production of chiral molecules.
Materials Science: Its unique structure makes it useful in the development of novel materials with specific electronic properties.
Biology and Medicine:
Mechanism of Action
The mechanism by which 1,1’-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene exerts its effects involves its interaction with molecular targets through its phosphorus atoms. These interactions can influence various pathways, particularly in catalytic processes where the compound acts as a ligand, stabilizing transition states and facilitating reactions.
Comparison with Similar Compounds
Similar compounds include other ferrocene derivatives with different substituents, such as:
1,1’-bis(diphenylphosphino)ferrocene: Known for its use in catalysis.
1,1’-bis(dialkylphosphino)ferrocene: Varies in the alkyl groups attached to the phosphorus atoms.
1,1’-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene is unique due to its chiral diethylphosphetanyl groups, which provide specific advantages in asymmetric catalysis compared to its analogs.
Properties
Molecular Formula |
C24H46FeP2 |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
(2S,4S)-1-cyclopentyl-2,4-diethylphosphetane;iron |
InChI |
InChI=1S/2C12H23P.Fe/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;/h2*10-12H,3-9H2,1-2H3;/t2*10-,11-;/m00./s1 |
InChI Key |
IACTYUFFHOYITF-XTQNZXNBSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H](P1C2CCCC2)CC.CC[C@H]1C[C@@H](P1C2CCCC2)CC.[Fe] |
Canonical SMILES |
CCC1CC(P1C2CCCC2)CC.CCC1CC(P1C2CCCC2)CC.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate](/img/structure/B11927205.png)




![Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B11927231.png)

![((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927237.png)
![3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B11927247.png)
![1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one](/img/structure/B11927254.png)
![sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate](/img/structure/B11927259.png)
![tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B11927269.png)
